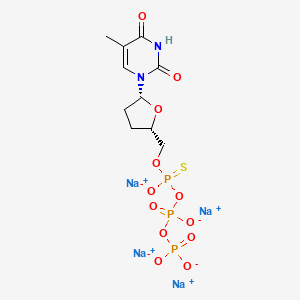

ddTTP-alpha-S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

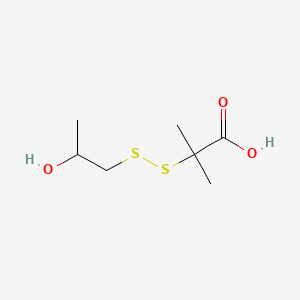

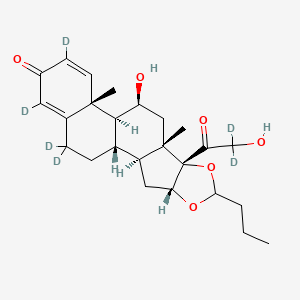

ddTTP-alpha-S, also known as 2’, 3’-Dideoxythymidine-5’-O-(1-thiotriphosphate), is used in mass spectrometric genotyping . It is a sulfur-containing nucleoside triphosphate derivative . The molecular formula is C10H17N2O12P3S (free acid) and the molecular weight is 482.2 (free acid) .

Synthesis Analysis

The synthesis of ddTTP-alpha-S involves the use of DNA polymerase in a process similar to the Sanger method for DNA sequencing . The DNA polymerase incorporates ddNTPs into the reaction, terminating the synthesis of a growing DNA strand and resulting in partially replicated DNA fragments .

Molecular Structure Analysis

The molecular structure of ddTTP-alpha-S includes a phosphate group modified by sulfur . Since thymidine itself is already lacking the 2’-hydroxy group, 3’-deoxythymidine actually describes the 2’, 3’-dideoxy compound (ddTTP-alpha-S) .

Chemical Reactions Analysis

In the Sanger method, the incorporation of ddNTPs, such as ddTTP-alpha-S, terminates the synthesis of a growing DNA strand, resulting in partially replicated DNA fragments . This is because DNA polymerase requires the 3’ OH group of the growing chain and the 5’ phosphate group of the incoming dNTP to create a phosphodiester bond .

Physical And Chemical Properties Analysis

ddTTP-alpha-S is supplied as a solution in water . The molecular formula is C10H17N2O12P3S and the molecular weight is 570.2 . It is recommended to be stored at -80°C and has a stability of ≥2 years .

Aplicaciones Científicas De Investigación

Inhibition of DNA Polymerases : ddTTP is known to inhibit cellular DNA polymerases, impacting DNA synthesis. Kollek, Tseng, and Goulian (1982) found that both aphidicolin and ddTTP inhibited viral DNA synthesis in parvovirus H-1, suggesting the involvement of polymerase alpha and a ddTTP-sensitive enzyme, likely polymerase gamma, in the viral DNA replication mechanism (Kollek, Tseng, & Goulian, 1982).

Role in Cellular DNA Replication : A study by Waqar, Evans, and Huberman (1978) showed that DNA synthesis in HeLa cell lysates was only slightly inhibited by ddTTP, indicating that DNA polymerase alpha may be the sole enzyme required for cellular DNA replication (Waqar, Evans, & Huberman, 1978).

Impact on Adenovirus DNA Replication : Van der Vliet and Kwant (1981) found that adenovirus DNA synthesis in isolated nuclei is strongly inhibited by low concentrations of ddTTP, highlighting the role of DNA polymerase gamma in adenovirus DNA replication (van der Vliet & Kwant, 1981).

Involvement in DNA Repair Synthesis : Dresler and Kimbro (1987) observed that DNA replication and ultraviolet-induced DNA repair synthesis in human cells were more sensitive to ddTTP inhibition than polymerase alpha, suggesting the participation of DNA polymerase delta in these processes (Dresler & Kimbro, 1987).

Role in DNA Replication and Synthesis : Wist (1979) highlighted the major role of DNA polymerase alpha in DNA replication, as evidenced by the effects of ddTTP and other inhibitors on DNA synthesis in HeLa S3 nuclei (Wist, 1979).

Inhibition of DNA Polymerase Gamma : Izuta et al. (1991) found that ddTTP inhibits DNA polymerase gamma by being incorporated into DNA and causing chain termination (Izuta et al., 1991).

Mecanismo De Acción

The mechanism of action of ddTTP-alpha-S involves its incorporation into the DNA strand by DNA polymerase. The absence of the 3’ OH group in ddTTP-alpha-S interrupts the condensation reaction between the 5’ phosphate of the incoming nucleotide and the 3’ hydroxyl group of the previous nucleotide on the growing strand . This leads to the termination of the DNA sequence .

Safety and Hazards

Direcciones Futuras

The future of ddTTP-alpha-S lies in its potential for improved DNA sequencing. The use of thermostable enzymes that can incorporate ddNTPs with high efficiency has been developed, leading to higher quality cycle sequences . This could lead to more accurate and reliable DNA sequencing in the future .

Propiedades

IUPAC Name |

tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYCGHHJGEUNT-PPIYBXBVSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na4O12P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ddTTP-alpha-S | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)